3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane

Übersicht

Beschreibung

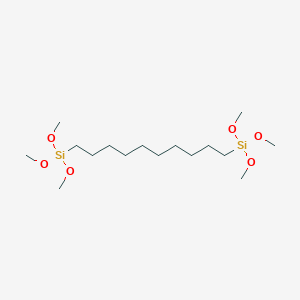

2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- is a chemical compound with the molecular formula C16H38O4Si2 It is a silicon-based compound that features two oxygen atoms and four methoxy groups attached to the silicon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- typically involves the reaction of a silicon-based precursor with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- involves large-scale reactors where the silicon precursor and methanol are mixed and reacted under optimized conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.

Reduction: Reduction reactions can lead to the formation of silicon hydrides.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silicon dioxide, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is , with a molecular weight of approximately 382.64 g/mol. The compound features a siloxane backbone that contributes to its stability and reactivity in various chemical environments. Its structure includes multiple methoxy groups that enhance its solubility and reactivity with other compounds.

Applications in Materials Science

- Silicone-Based Materials : The compound is utilized in the synthesis of silicone polymers due to its ability to modify the physical properties of silicone matrices. It can improve thermal stability and mechanical strength in silicone elastomers.

- Coatings and Sealants : Its unique chemical structure allows it to be used as a component in coatings and sealants that require enhanced durability and resistance to environmental factors such as moisture and UV radiation.

- Adhesives : The incorporation of this compound into adhesive formulations can enhance bonding strength and flexibility, making it suitable for applications in construction and automotive industries.

Pharmaceutical Applications

- Drug Delivery Systems : The compound's siloxane structure can be employed in drug delivery systems where controlled release is necessary. Its compatibility with various biological systems makes it a candidate for developing novel pharmaceutical formulations.

- Biocompatibility Studies : Research has indicated that siloxane compounds exhibit favorable biocompatibility profiles. This property allows for their use in medical devices and implants where interaction with biological tissues is critical.

Nanotechnology

- Nanoparticle Stabilization : this compound can serve as a stabilizing agent for nanoparticles in various colloidal systems. This stabilization is crucial for maintaining the dispersion of nanoparticles in solvents.

- Surface Modification : The compound can be used to modify the surfaces of nanomaterials to enhance their properties such as hydrophobicity or hydrophilicity, which is essential for applications in sensors and catalysis.

Case Studies

Wirkmechanismus

The mechanism of action of 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Bis(trimethoxysilyl)decane: A similar silicon-based compound with two trimethoxysilyl groups.

6,6,7,7,8,8,9,9,10,10,11,11-Dodecafluoro-3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane: A fluorinated analog with similar structural features

Uniqueness

2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- is unique due to its specific arrangement of oxygen and silicon atoms, as well as the presence of four methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biologische Aktivität

3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane is a siloxane compound with the chemical formula and a molecular weight of 382.64 g/mol. It is characterized by its unique structure that includes both methoxy and dioxane functionalities along with silicon atoms. Understanding its biological activity is crucial for potential applications in various fields such as medicine and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C16H38O6Si2 |

| Molecular Weight | 382.64 g/mol |

| Boiling Point | Not available |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 17 |

Cytotoxicity Studies

Preliminary cytotoxicity assessments of siloxane compounds have been conducted using various cell lines. For instance, compounds with similar structures have shown varying degrees of cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The presence of methoxy groups may influence the compound's interaction with cellular membranes, potentially leading to increased cytotoxicity.

Case Studies

- Case Study on Siloxane Derivatives : A study published in the Journal of Medicinal Chemistry examined a series of siloxane compounds and their biological activities. The results indicated that compounds with multiple methoxy groups exhibited enhanced solubility and bioavailability, suggesting that this compound could possess similar advantages.

- Antiviral Activity : Another study explored the antiviral properties of siloxanes against HIV-1. It was found that certain structural features contributed to inhibiting viral replication. This suggests a potential pathway for further investigation into the antiviral capabilities of this compound.

The proposed mechanism for the biological activity of siloxanes often involves their ability to disrupt cellular membranes or interfere with metabolic pathways. The methoxy groups may enhance lipophilicity, allowing for better membrane penetration and subsequent biological effects.

Eigenschaften

IUPAC Name |

trimethoxy(10-trimethoxysilyldecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-17-23(18-2,19-3)15-13-11-9-7-8-10-12-14-16-24(20-4,21-5)22-6/h7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFBPULXPLWPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073816 | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122185-09-5 | |

| Record name | 3,3,14,14-Tetramethoxy-2,15-dioxa-3,14-disilahexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122185-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122185095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,15-Dioxa-3,14-disilahexadecane, 3,3,14,14-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.